(R)-3-(Boc-amino)pyrrolidine hydrochloride

Catalog No.
S888392
CAS No.
1416450-63-9
M.F
C9H19ClN2O2
M. Wt
222.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-(Boc-amino)pyrrolidine hydrochloride

CAS Number

1416450-63-9

Product Name

(R)-3-(Boc-amino)pyrrolidine hydrochloride

IUPAC Name

tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate;hydrochloride

Molecular Formula

C9H19ClN2O2

Molecular Weight

222.71 g/mol

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H/t7-;/m1./s1

InChI Key

UYIZWZJKNFDMPB-OGFXRTJISA-N

SMILES

CC(C)(C)OC(=O)NC1CCNC1.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC1.Cl

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCNC1.Cl

Synthesis of Peptides and peptidomimetics:

The key functional group in (R)-3-(Boc-amino)pyrrolidine hydrochloride is the Boc (tert-butyloxycarbonyl) protecting group. This group shields the amine (NH2) functionality, allowing for selective modification of other parts of the molecule during peptide synthesis. Once the desired peptide chain is formed, the Boc group can be removed under specific conditions to reveal the free amine, which can then participate in peptide bond formation. ()

(R)-3-(Boc-amino)pyrrolidine hydrochloride serves as a chiral building block for the synthesis of peptides containing an (R)-configured amino acid at the third position of the pyrrolidine ring. These peptides can be studied for their biological activity or used as scaffolds for the design of novel peptidomimetics, which are molecules that mimic the structure and function of peptides. ()

Development of Histamine 3 (H3) Receptor Antagonists:

(R)-3-(Boc-amino)pyrrolidine hydrochloride has been used as a starting material for the synthesis of histamine 3 (H3) receptor antagonists. H3 receptors are found in the central nervous system and play a role in regulating sleep and wakefulness. Molecules that antagonize these receptors have potential applications in the treatment of neurological disorders such as sleep-wake disturbances. ()

(R)-3-(Boc-amino)pyrrolidine hydrochloride is a chiral compound with the chemical formula C₉H₁₈N₂O₂·HCl and a molecular weight of 186.25 g/mol. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function of the pyrrolidine ring. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules .

Typical of amines and carbamates, including:

  • Nucleophilic Substitution: The Boc group can be removed under acidic conditions, allowing the free amine to react with electrophiles.
  • Coupling Reactions: The amine can be used to form amides or other derivatives with carboxylic acids or activated esters.
  • Cyclization: It can serve as a building block for more complex cyclic structures through condensation reactions.

These reactions make (R)-3-(Boc-amino)pyrrolidine hydrochloride a versatile intermediate in organic synthesis.

(R)-3-(Boc-amino)pyrrolidine hydrochloride has shown potential biological activity, particularly in antimicrobial applications. Its derivatives have been evaluated for effectiveness against multi-drug resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium. These studies indicate that compounds derived from (R)-3-(Boc-amino)pyrrolidine may possess significant antibacterial properties .

Several methods exist for synthesizing (R)-3-(Boc-amino)pyrrolidine hydrochloride:

  • Starting Material: The synthesis typically begins with pyrrolidine, which is reacted with Boc anhydride in the presence of a base such as triethylamine to form the Boc-protected amino derivative.
  • Hydrochloride Formation: The free base can then be treated with hydrochloric acid to yield the hydrochloride salt form, enhancing its solubility and stability.
  • Chiral Resolution: If starting materials are racemic, chiral resolution techniques such as chromatography may be employed to isolate the (R)-enantiomer.

These synthetic routes highlight its accessibility for research and pharmaceutical applications .

The primary applications of (R)-3-(Boc-amino)pyrrolidine hydrochloride include:

  • Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections.
  • Biochemical Research: Used in studies exploring new antimicrobial agents and their mechanisms of action.
  • Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules.

Its role as an intermediate makes it valuable in both academic and industrial settings .

Interaction studies involving (R)-3-(Boc-amino)pyrrolidine hydrochloride often focus on its binding affinity and efficacy against bacterial targets. Research has indicated that derivatives of this compound can effectively inhibit bacterial growth at low concentrations, suggesting potential for development into novel antibiotics. Further studies may explore its interactions with specific bacterial enzymes or receptors to elucidate mechanisms of action and resistance profiles .

Similar compounds to (R)-3-(Boc-amino)pyrrolidine hydrochloride include:

  • (S)-3-(Boc-amino)pyrrolidine: The enantiomeric counterpart that may exhibit different biological activities.
  • (R)-3-(Amino)pyrrolidine: Lacks the Boc protecting group, potentially altering its reactivity and biological profile.
  • (R)-3-(Boc-amino)piperidine: A structural analog that may offer different pharmacological properties due to the piperidine ring.

Comparison Table

Compound NameStructure TypeBiological ActivityUnique Features
(R)-3-(Boc-amino)pyrrolidinePyrrolidineAntimicrobial potentialChiral center with Boc protection
(S)-3-(Boc-amino)pyrrolidinePyrrolidinePotentially differentEnantiomeric variation
(R)-3-(Amino)pyrrolidinePyrrolidineVaries without Boc groupIncreased reactivity
(R)-3-(Boc-amino)piperidinePiperidineVaries by structureDifferent ring structure

This comparison highlights how variations in structure can influence both biological activity and synthetic utility, emphasizing the uniqueness of (R)-3-(Boc-amino)pyrrolidine hydrochloride within this class of compounds .

Dates

Modify: 2023-08-16

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